4-[(Cyclopentylamino)methyl]phenol hydrochloride
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Overview
Description
4-[(Cyclopentylamino)methyl]phenol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of phenol, where the phenol group is substituted with a cyclopentylamino methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentylamino)methyl]phenol hydrochloride typically involves the reaction of 4-hydroxybenzylamine with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentylamino)methyl]phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Hydroquinones or other reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Cyclopentylamino)methyl]phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylamino)methyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and other interactions with biological molecules, while the cyclopentylamino group can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways and lead to the observed effects of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclohexylamino)methyl]phenol hydrochloride
- 4-[(Cyclopropylamino)methyl]phenol hydrochloride
- 4-[(Cyclobutylamino)methyl]phenol hydrochloride
Comparison
4-[(Cyclopentylamino)methyl]phenol hydrochloride is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties compared to its analogs. The size and shape of the cyclopentyl ring can influence the compound’s binding affinity and specificity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(cyclopentylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13-14H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKXCSYEDRBLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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